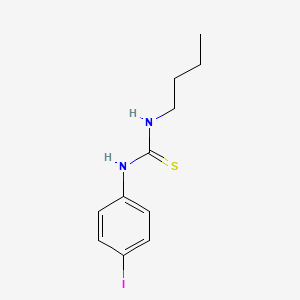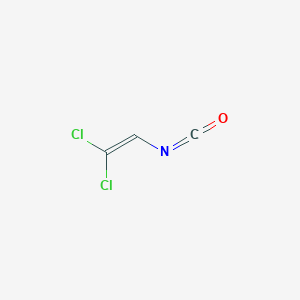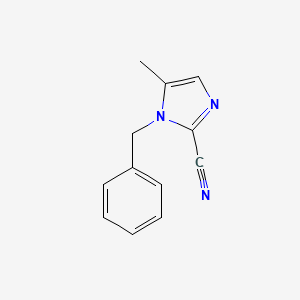![molecular formula C33H48O2Si2 B14631923 Tripentyl[(triphenylsilyl)peroxy]silane CAS No. 53575-52-3](/img/structure/B14631923.png)
Tripentyl[(triphenylsilyl)peroxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripentyl[(triphenylsilyl)peroxy]silane is an organosilicon compound that features a unique combination of pentyl and triphenylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tripentyl[(triphenylsilyl)peroxy]silane typically involves the reaction of triphenylsilane with a peroxide compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction is usually catalyzed by a transition metal catalyst such as platinum or palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tripentyl[(triphenylsilyl)peroxy]silane undergoes various types of chemical reactions, including:
Oxidation: The peroxide group in the compound makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced to form triphenylsilane and pentyl alcohol.
Substitution: The pentyl and triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: The major products include triphenylsilanol and pentyl hydroperoxide.
Reduction: The major products are triphenylsilane and pentyl alcohol.
Substitution: The products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Tripentyl[(triphenylsilyl)peroxy]silane has several applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of Tripentyl[(triphenylsilyl)peroxy]silane involves the interaction of its peroxide group with various molecular targets. The peroxide group can undergo homolytic cleavage to form reactive oxygen species, which can then interact with cellular components. The triphenylsilyl group provides stability to the compound and facilitates its interaction with hydrophobic targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsilane: A simpler compound with similar reactivity but lacking the peroxide group.
Triethylsilane: Another organosilicon compound with different alkyl groups.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
Tripentyl[(triphenylsilyl)peroxy]silane is unique due to the presence of both pentyl and triphenylsilyl groups, which impart distinct chemical properties. The peroxide group adds to its reactivity, making it useful in various oxidative and reductive processes.
Propriétés
Numéro CAS |
53575-52-3 |
|---|---|
Formule moléculaire |
C33H48O2Si2 |
Poids moléculaire |
532.9 g/mol |
Nom IUPAC |
tripentyl(triphenylsilylperoxy)silane |
InChI |
InChI=1S/C33H48O2Si2/c1-4-7-19-28-36(29-20-8-5-2,30-21-9-6-3)34-35-37(31-22-13-10-14-23-31,32-24-15-11-16-25-32)33-26-17-12-18-27-33/h10-18,22-27H,4-9,19-21,28-30H2,1-3H3 |
Clé InChI |
CYTVBZUHNDUYIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[Si](CCCCC)(CCCCC)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


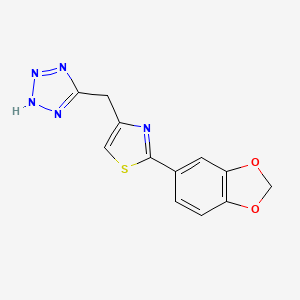
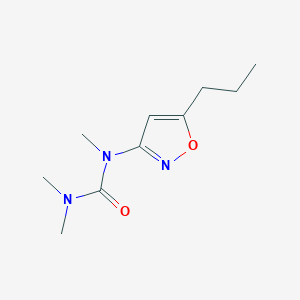
![{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene](/img/structure/B14631855.png)
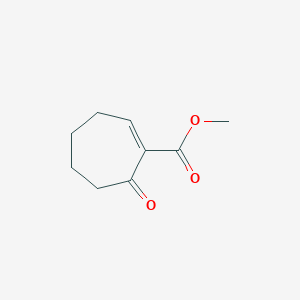
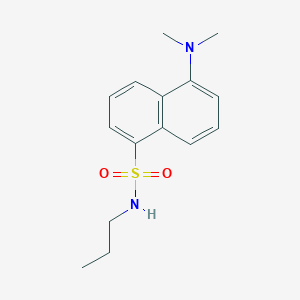
![Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate](/img/structure/B14631865.png)
![[({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide](/img/structure/B14631868.png)



